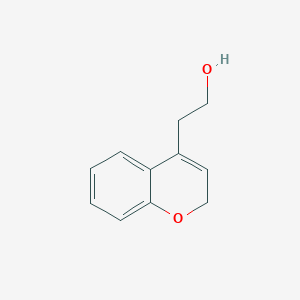

2-(2H-chromen-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2H-chromen-4-yl)ethan-1-ol, also known as 2H-1-Benzopyran-4-ethanol, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-4-yl)ethan-1-ol typically involves the reaction of chromene derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 2-(2H-chromen-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-chromen-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: 2-(2H-chromen-4-yl)ethanoic acid.

Reduction: 2-(2H-chromen-4-yl)ethane.

Substitution: 2-(2H-chromen-4-yl)ethyl chloride.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of chromen compounds, including 2-(2H-chromen-4-yl)ethan-1-ol, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Properties

The antioxidant activity of chromen derivatives has been extensively studied. These compounds are known to scavenge free radicals, thus protecting cells from oxidative stress. In vitro assays have shown that this compound can effectively reduce oxidative damage in cellular models .

Plant Growth Regulators

Compounds like this compound have been evaluated for their ability to act as plant growth regulators. Studies suggest that these compounds can enhance seed germination and promote root development in various plant species, potentially leading to increased agricultural productivity .

Pest Control

The insecticidal properties of chromen derivatives have also been explored. Research indicates that these compounds can deter pests, providing a natural alternative to synthetic pesticides. Field studies have shown reduced pest populations in crops treated with formulations containing this compound .

Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .

Photovoltaic Devices

Recent advancements have explored the use of chromen derivatives in organic photovoltaic devices. The unique electronic properties of these compounds allow for improved charge transport and light absorption, which are critical for enhancing the efficiency of solar cells .

Data Tables

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various chromen derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents.

Case Study 2: Agricultural Impact

In a controlled agricultural trial, crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated controls. This study emphasized the compound's role as a natural growth enhancer and pest deterrent.

Mécanisme D'action

The mechanism of action of 2-(2H-chromen-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-chromen-4-ylmethanol: Similar structure but with a methanol group instead of ethanol.

2H-chromen-4-ylacetic acid: Contains an acetic acid group instead of ethanol.

2H-chromen-4-ylamine: Contains an amine group instead of ethanol.

Uniqueness

2-(2H-chromen-4-yl)ethan-1-ol is unique due to its specific combination of the chromene ring and ethanol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Activité Biologique

2-(2H-chromen-4-yl)ethan-1-ol, also known as a chromene derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

The compound this compound features a chromene structure, which is a bicyclic compound that includes a benzopyran moiety. The molecular formula is C10H10O with a molecular weight of approximately 150.19 g/mol. Its solubility in aqueous solutions is reported to be greater than 38.1 µg/mL at pH 7.4, indicating moderate solubility characteristics conducive to biological activity studies.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of chromene derivatives, including this compound. The antioxidant activity is primarily attributed to the presence of hydroxyl groups in the chromene structure, which can scavenge free radicals and inhibit oxidative stress. Research indicates that these compounds can protect cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Antimicrobial activity has also been a focal point of research on this compound. Studies have demonstrated that this compound exhibits significant inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are another area of interest. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activities of this compound are thought to arise from its ability to interact with various molecular targets within cells:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : By inhibiting the expression of inflammatory mediators, it reduces the overall inflammatory response in tissues.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of chromene and tested their antimicrobial efficacy against various pathogens. The results indicated that this compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against different bacterial strains .

Study on Antioxidant Activity

Another study assessed the antioxidant capacity of chromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that compounds similar to this compound showed significant scavenging activity, with IC50 values comparable to well-known antioxidants such as ascorbic acid .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(2H-chromen-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXPCHSVSOUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C2O1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.